4-Amino-2,6-diisopropylphenol
CAS No.:
Cat. No.: VC13302363
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO |
|---|---|
| Molecular Weight | 193.28 g/mol |
| IUPAC Name | 4-amino-2,6-di(propan-2-yl)phenol |
| Standard InChI | InChI=1S/C12H19NO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,13H2,1-4H3 |
| Standard InChI Key | OIYNNJHEBQIVIJ-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=CC(=C1O)C(C)C)N |
| Canonical SMILES | CC(C)C1=CC(=CC(=C1O)C(C)C)N |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
4-Amino-2,6-diisopropylphenol belongs to the class of alkylphenol derivatives. The amino group at the 4-position introduces polarity to the otherwise hydrophobic propofol scaffold, potentially influencing its solubility and distribution in biological systems. The isopropyl groups at positions 2 and 6 contribute to steric hindrance, which may modulate interactions with lipid membranes or protein binding sites .
Key Physicochemical Parameters
The compound’s exact mass is 193.147 g/mol, with a polar surface area (PSA) of 46.25 Ų and a calculated partition coefficient (LogP) of 3.80, indicating moderate lipophilicity . These properties are critical for predicting its pharmacokinetic behavior, including membrane permeability and metabolic stability.
Table 1: Physicochemical Properties of 4-Amino-2,6-diisopropylphenol
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 193.285 g/mol |
| Exact Mass | 193.147 g/mol |
| Polar Surface Area (PSA) | 46.25 Ų |
| LogP | 3.80 |
Synthesis and Structural Analogues
Structural Analogues and Activity Trends
Studies on propofol derivatives reveal that substitutions at the 4-position significantly alter pharmacological activity. For instance, 4-I-Pro exhibits reduced efficacy in directly activating γ-aminobutyric acid type A (GABAₐ) receptors compared to propofol, highlighting the sensitivity of receptor interactions to electronic and steric effects . The amino group in 4-Amino-2,6-diisopropylphenol may similarly modulate GABAₐ receptor binding, though experimental confirmation is required.
Pharmacological Mechanisms and Receptor Interactions
GABAₐ Receptor Modulation
Propofol and its derivatives primarily exert anesthetic effects by potentiating GABAₐ receptor activity. In vitro studies using human GABAₐ receptors expressed in Xenopus oocytes demonstrate that 4-I-Pro directly activates chloride currents but with lower efficacy than propofol . This suggests that bulkier substituents at the 4-position (e.g., iodine vs. amino groups) may sterically hinder receptor interactions.
Comparative Efficacy and Allosteric Modulation
Research Gaps and Future Directions
Pharmacokinetic Profiling
No data exist on the compound’s absorption, distribution, metabolism, or excretion (ADME). Predictive modeling using its LogP and PSA values suggests moderate hepatic clearance, but in vivo studies are essential to validate these predictions.
Target Validation
Beyond GABAₐ receptors, the amino group may confer affinity for other targets, such as TRP channels or NMDA receptors. High-throughput screening could uncover off-target effects and repurposing opportunities.
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